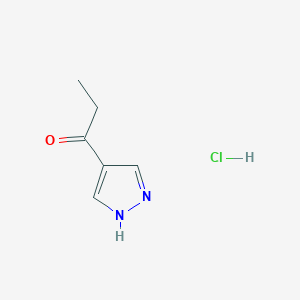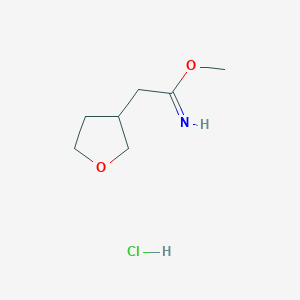
2-Azido-1-(2-Methyl-1H-indol-3-yl)ethanon
Übersicht
Beschreibung
“2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of indole, which is a heterocyclic compound that is structurally similar to benzene and pyrrole .
Synthesis Analysis
The synthesis of “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” involves the creation of novel 3-substitue 2-methyl indole analogs . The compound was found to be a good inhibitor with the lowest Ki value for both Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .Molecular Structure Analysis
The molecular structure of “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” was analyzed using molecular docking studies . The binding energies of the AChE-3-substitue 2-methyl indole analogs’ complexes were found between −9.3 and −6.0 kcal/mol, and the binding energies of the GST-3-substitue 2-methyl indole analogs’ complexes were also found between −11.1 and −7.5 kcal/mol .Wissenschaftliche Forschungsanwendungen
Hemmung der Acetylcholinesterase
Diese Verbindung wurde auf ihr Potenzial zur Hemmung der Acetylcholinesterase (AChE) untersucht, einem Enzym, das eine entscheidende Rolle bei der Neurotransmission spielt. AChE-Hemmer werden für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer gesucht. Die Verbindung zeigte eine gute Hemmaktivität, was auf ihr Potenzial für therapeutische Anwendungen hindeutet .
Hemmung der Glutathion-S-Transferase
In ähnlicher Weise hat es sich gezeigt, dass es die Glutathion-S-Transferase (GST) hemmt, ein Enzym, das an der Entgiftung beteiligt ist. GST-Hemmer können verwendet werden, um Krebszellen für die Chemotherapie zu sensibilisieren, indem sie die Entgiftung von Chemotherapeutika verhindern .
Antikrebsaktivität
Indolderivate, einschließlich dieser Verbindung, wurden auf ihre Antikrebseigenschaften untersucht. Sie können wirken, indem sie die Zellproliferation stören und die Apoptose in Krebszellen induzieren. Dies macht sie zu Kandidaten für die Krebsbehandlungsforschung .
Antimikrobielle Aktivität
Die Strukturanaloga dieser Verbindung wurden auf ihre antimikrobielle Wirksamkeit untersucht. Sie könnten als Grundlage für die Entwicklung neuer antimikrobieller Wirkstoffe dienen, insbesondere gegen resistente Stämme von Bakterien und Pilzen .
Enzym-Interaktionsstudien
Die Wechselwirkung der Verbindung mit Enzymen wurde mit Hilfe von molekularen Docking-Techniken untersucht. Das Verständnis dieser Wechselwirkungen kann bei der Entwicklung effektiverer Enzymhemmer helfen, die für die Arzneimittelentwicklung von entscheidender Bedeutung sind .
Neuroprotektive Anwendungen
Aufgrund ihrer Auswirkungen auf Enzyme wie AChE kann diese Verbindung neuroprotektive Eigenschaften haben. Sie könnte möglicherweise zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden, die über Alzheimer hinausgehen, wie z. B. Parkinson-Krankheit .
Arzneimittelforschung und -entwicklung
Die günstige Wechselwirkung der Verbindung mit Schlüsselenzymen macht sie zu einem wertvollen Lead in der Arzneimittelforschung. Ihre pharmakokinetischen Eigenschaften können vorhergesagt und für eine bessere therapeutische Wirksamkeit optimiert werden .
Biologische Evaluierung und Bioinformatik
Die Verbindung wurde einer biologischen Evaluierung und bioinformatischen Analyse unterzogen, um ihr Verhalten in biologischen Systemen vorherzusagen. Dazu gehört die ADMET-Profilierung (Absorption, Distribution, Metabolismus, Exkretion und Toxizität), die für das Verständnis ihres Potenzials als Medikament unerlässlich ist .
Wirkmechanismus
- AChE plays a crucial role in the central nervous system, particularly in brain functions. It’s associated with various brain-related medical conditions, including Alzheimer’s disease, Parkinson’s disease, and depression .
- GSTs are part of the cellular antioxidant system. They help scavenge potentially toxic substances by catalyzing the conjugation of reduced glutathione to electrophilic xenobiotics, maintaining cellular homeostasis .
- Structure-Activity Relationship : Molecular docking studies reveal how the compound binds to the enzymes, providing insights into its inhibitory effects .
- GST Pathway : Inhibition of GSTs may impact cellular detoxification processes and oxidative stress response .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Zukünftige Richtungen
The future directions for “2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone” could involve further exploration of its inhibitory activities against AChE and GST enzymes . Additionally, its potential as a therapeutic agent could be investigated, given its structural similarity to indole, a compound found in many pharmaceuticals .
Biochemische Analyse
Biochemical Properties
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone plays a significant role in biochemical reactions due to its reactive azido group and indole moiety. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase and glutathione S-transferase enzymes . The inhibition of these enzymes suggests that 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone can modulate neurotransmission and cellular detoxification processes. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.
Cellular Effects
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels in the synaptic cleft . Furthermore, 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone within tissues is also affected by its affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The localization of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone within the cell can also influence its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-azido-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-11(10(16)6-13-15-12)8-4-2-3-5-9(8)14-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABBFDPMMPHKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)
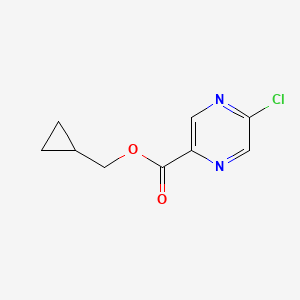
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
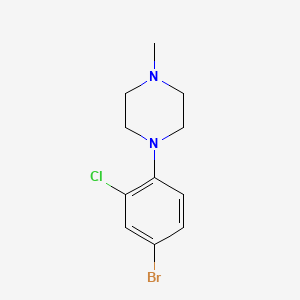
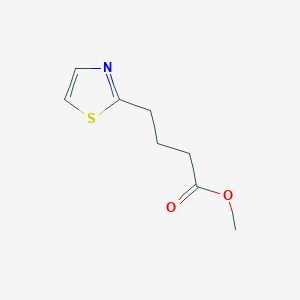
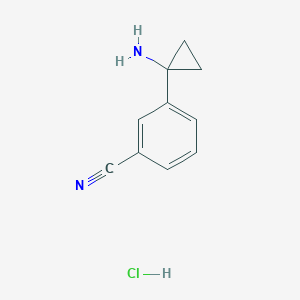

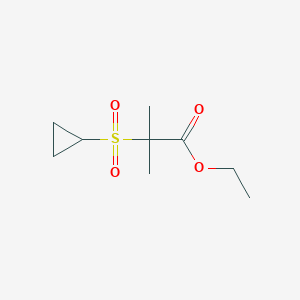
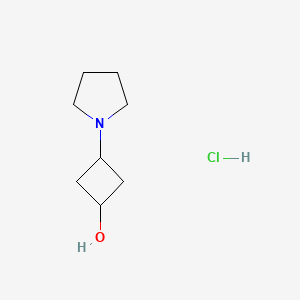
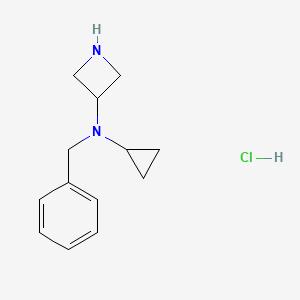
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
